Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-
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Overview
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] is an organic compound with the molecular formula C22H26. It is characterized by the presence of two benzene rings connected by an ethynediyl group, with tert-butyl groups attached to the para positions of each benzene ring. This compound is known for its high thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] typically involves the following steps:
Copper-Catalyzed Oxidation: The initial step involves the copper-catalyzed oxidation of benzene to form phenylacetylene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynediyl group into an ethylene group, altering the compound’s properties.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] exerts its effects involves interactions with molecular targets and pathways. Its ethynediyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] can be compared with other similar compounds, such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of tert-butyl groups, resulting in different chemical properties and reactivity.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: This compound features a methyl group in the ethynediyl linkage, altering its chemical behavior and applications.
The unique combination of the ethynediyl group and tert-butyl groups in Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethynyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMGNRXOABKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454791 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-86-6 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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